[6-(Aminomethyl)piperidin-2-yl]methanol
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Overview
Description
[6-(Aminomethyl)piperidin-2-yl]methanol: is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol. This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Aminomethyl)piperidin-2-yl]methanol typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of piperidine derivatives followed by cyclization and amination reactions . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and cyclization processes. These methods are designed to be cost-effective and efficient, ensuring high yields and consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: [6-(Aminomethyl)piperidin-2-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [6-(Aminomethyl)piperidin-2-yl]methanol is used as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of piperidine-based drugs .
Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A ketone derivative of piperidine.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
Uniqueness: [6-(Aminomethyl)piperidin-2-yl]methanol is unique due to its specific functional groups, which confer distinct reactivity and properties. Its combination of an aminomethyl group and a hydroxyl group allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
[6-(aminomethyl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-4-6-2-1-3-7(5-10)9-6/h6-7,9-10H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYTZZYIWQDEMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)CO)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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